ISCK03
描述
ISCK03 是一种细胞可渗透的苯基咪唑磺酰胺化合物,它作为干细胞因子受体 c-KIT 的特异性抑制剂。 该化合物以其抑制 c-KIT 磷酸化和下游细胞外信号调节激酶 (ERK) 磷酸化的能力而闻名,使其成为科学研究中宝贵的工具,尤其是在癌症和细胞信号传导领域 .
科学研究应用
ISCK03 在科学研究中具有广泛的应用:
癌症研究: 它用于研究 c-KIT 在各种癌症中的作用,包括黑色素瘤和急性髓系白血病。
细胞信号传导: 研究人员使用 this compound 来研究 c-KIT 下游的信号通路,特别是 ERK 通路,该通路参与细胞增殖和存活.
皮肤病学: this compound 已被研究用于其对黑色素生成的影响,显示出在治疗色素沉着过度疾病中的潜力.
造血作用: 该化合物还用于探索 c-KIT 在造血祖细胞发育中的作用.
作用机制
ISCK03 通过特异性抑制干细胞因子受体 c-KIT 发挥其作用。 它与受体结合并阻止其磷酸化,从而阻断下游信号通路,包括 ERK 通路。 这种抑制导致细胞增殖和存活减少,使 this compound 成为癌症研究和其他 c-KIT 信号传导至关重要的领域的有效工具 .
类似化合物:
伊马替尼: 另一种靶向 c-KIT 的酪氨酸激酶抑制剂,用于治疗慢性粒细胞白血病。
舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,也靶向 c-KIT,用于治疗肾细胞癌和胃肠道间质瘤。
This compound 的独特性: this compound 独特的特点是其对 c-KIT 的高度特异性及其抑制下游 ERK 磷酸化而不影响其他通路(如肝细胞生长因子诱导的磷酸化)的能力。 这种特异性使其成为单独研究 c-KIT 信号传导的宝贵工具 .
生化分析
Biochemical Properties
ISCK03 is a selective inhibitor of SCF/c-Kit signaling . It blocks SCF-induced c-kit and Erk phosphorylation without affecting HGF-induced Erk phosphorylation . This indicates that this compound interacts with the c-Kit receptor and the downstream Erk protein, inhibiting their activation in the presence of Stem Cell Factor (SCF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits SCF-induced c-KIT phosphorylation and downstream ERK phosphorylation in 501mel melanoma cells . It also shows antiangiogenic effects, causing a significant decrease in blood vessel density on human lung adenocarcinoma (A549) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activation of the c-Kit receptor and the downstream Erk protein . This inhibition blocks the signaling pathway that would normally lead to cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound is stable at 20°C and can be stored for up to 12 months
Metabolic Pathways
Given its role as a c-Kit inhibitor, it likely interacts with enzymes and cofactors involved in the c-Kit signaling pathway .
Subcellular Localization
Given its role as a c-Kit inhibitor, it likely localizes to areas of the cell where the c-Kit receptor is present .
准备方法
合成路线和反应条件: ISCK03 的合成涉及在碱性条件下 4-叔丁基苯胺与 4-咪唑-1-基苯磺酰氯的反应。 该反应通常在二氯甲烷等有机溶剂中进行,并使用三乙胺等碱来中和盐酸副产物。 所得产物随后通过重结晶或色谱法进行纯化,以获得高纯度的 this compound .
工业生产方法: 虽然 this compound 的具体工业生产方法尚未广泛记录,但通常的方法会涉及扩大实验室合成过程。 这将包括优化更大体积的反应条件,确保一致的质量控制,并实施有效的纯化技术以满足工业标准 .
化学反应分析
反应类型: ISCK03 主要进行抑制反应,它与 c-KIT 受体结合,阻止其磷酸化。 这种抑制对于其作为酪氨酸激酶抑制剂的功能至关重要 .
常用试剂和条件:
试剂: 4-叔丁基苯胺、4-咪唑-1-基苯磺酰氯、三乙胺、二氯甲烷。
主要产物: 合成反应的主要产物是 this compound 本身,以固体结晶形式获得。 该化合物通常为淡白色至浅黄色 .
相似化合物的比较
Imatinib: Another tyrosine kinase inhibitor that targets c-KIT, used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of ISCK03: this compound is unique in its high specificity for c-KIT and its ability to inhibit downstream ERK phosphorylation without affecting other pathways such as hepatocyte growth factor-induced phosphorylation. This specificity makes it a valuable tool for studying c-KIT signaling in isolation .
属性
IUPAC Name |
4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABBHBFHWHMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241524 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945526-43-2 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISCK03 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISCK-03 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ISCK03 functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. [, ] It specifically targets the kinase activity of c-Kit, disrupting downstream signaling pathways. [, ]
A: Research suggests that this compound, by inhibiting c-Kit, can hinder the growth and survival of certain cancer cells. For instance, in colorectal cancer models, this compound effectively reduces the clone-forming capacity of cancer stem cells, likely by interfering with the SCF/c-Kit signaling axis. [] This inhibition also appears to suppress the expression of stem cell markers like LGR5, CD133, OLMF4, and SOX2. [] Additionally, this compound has demonstrated the ability to prevent epithelial-to-mesenchymal transition (EMT) induced by differentiated tumor cells, further hindering cancer progression. [, ] In myeloid leukemia models, this compound diminishes the survival advantage conferred by the KIT oncogene in low-serum conditions. []
A: Yes, studies have investigated the effects of this compound in animal models. In a study focusing on melanoma, this compound successfully inhibited SCF/c-Kit signaling in 501mel human melanoma cells and resulted in the abolition of melanin production in mice and brownish guinea pigs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。